Reveromycin D
CAS No.: 144860-70-8
Cat. No.: VC0136179
Molecular Formula: C37H54O11
Molecular Weight: 674.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 144860-70-8 |
|---|---|
| Molecular Formula | C37H54O11 |
| Molecular Weight | 674.8 g/mol |
| IUPAC Name | (2E,4S,5S,6E,8E)-10-[(2S,3S,6R,8R,9S)-2-[(1E,3E)-4-carboxy-3-methylbuta-1,3-dienyl]-3-(3-carboxypropanoyloxy)-9-methyl-3-pentyl-1,7-dioxaspiro[5.5]undecan-8-yl]-5-hydroxy-4,8-dimethyldeca-2,6,8-trienoic acid |
| Standard InChI | InChI=1S/C37H54O11/c1-6-7-8-20-36(48-35(45)18-17-33(41)42)22-23-37(47-31(36)15-11-26(3)24-34(43)44)21-19-28(5)30(46-37)14-10-25(2)9-13-29(38)27(4)12-16-32(39)40/h9-13,15-16,24,27-31,38H,6-8,14,17-23H2,1-5H3,(H,39,40)(H,41,42)(H,43,44)/b13-9+,15-11+,16-12+,25-10+,26-24+/t27-,28-,29-,30+,31-,36-,37+/m0/s1 |
| Standard InChI Key | VYOFNCHDOAZCMT-XKAHJHDZSA-N |
| Isomeric SMILES | CCCCC[C@@]1(CC[C@@]2(CC[C@@H]([C@H](O2)C/C=C(\C)/C=C/[C@@H]([C@@H](C)/C=C/C(=O)O)O)C)O[C@H]1/C=C/C(=C/C(=O)O)/C)OC(=O)CCC(=O)O |
| SMILES | CCCCCC1(CC(OC2(C1)CCC(C(O2)CC=C(C)C=CC(C(C)C=CC(=O)O)O)C)C=CC(=CC(=O)O)C)OC(=O)CCC(=O)O |
| Canonical SMILES | CCCCCC1(CCC2(CCC(C(O2)CC=C(C)C=CC(C(C)C=CC(=O)O)O)C)OC1C=CC(=CC(=O)O)C)OC(=O)CCC(=O)O |
| Appearance | Tan Lyophilisate |
Introduction
Chemical Properties and Structure
Reveromycin D is a complex polyketide natural product with distinctive structural characteristics. It is scientifically identified with the CAS number 144860-70-8 and possesses the molecular formula C37H54O11 with a molecular weight of 674.8 . The compound shares structural similarities with other members of the reveromycin family, particularly reveromycin C, though with notable differences that contribute to its enhanced biological activity.
Structural Features
The structural configuration of Reveromycin D is characterized by the presence of multiple functional groups that contribute to its biological activities. It is the isopentyl analogue of the reveromycin complex, which distinguishes it from other members of the family . The compound contains three carboxyl moieties that play a crucial role in its biological activities, similar to other reveromycins. The spectroscopic properties of Reveromycin D, including IR, UV, and SI-MS spectra, closely resemble those of other reveromycins (A, B, and C) .
Physical and Chemical Properties
Reveromycin D exhibits specific solubility characteristics that affect its handling and application in research settings. The compound demonstrates good solubility in various organic solvents including ethanol, methanol, DMF (dimethylformamide), and DMSO (dimethyl sulfoxide) . For optimal preservation, it is recommended to store Reveromycin D at -20°C .
The following table summarizes the key chemical properties of Reveromycin D:
| Property | Value |
|---|---|
| CAS Number | 144860-70-8 |
| Molecular Formula | C37H54O11 |
| Molecular Weight | 674.8 |
| Physical State | Not explicitly stated in sources |
| Solubility | Soluble in DMSO, ethanol, methanol, DMF |
| Recommended Storage | -20°C |
Isolation and Biological Source
Reveromycin D is a minor component of the reveromycin complex originally isolated from Streptomyces species . The reveromycin family was first discovered during screening efforts to identify antitumor compounds in the early 1990s by the RIKEN Antibiotics Laboratory .
Biological Activities
Reveromycin D exhibits multiple biological activities that make it a compound of significant interest for medical and pharmaceutical research. These activities encompass antifungal, anticancer, and cell growth inhibitory properties.
Anticancer Properties
Reveromycin D has demonstrated inhibitory effects against the proliferation of cancer cell lines. Specifically, it inhibits the growth of human tumor KB cells with an IC50 value of 1.6 μg/ml and K562 cells with an IC50 of 1.3 μg/ml . These values indicate the concentration at which the compound inhibits 50% of cell growth, reflecting its potency as an anticancer agent.
Growth Factor Inhibition
Like other members of the reveromycin family, Reveromycin D inhibits epidermal growth factor (EGF)-induced mitogenic activity in Balb/MK cells . This property suggests a potential mechanism through which the compound may exert its anticancer effects, as EGF signaling is often implicated in tumor cell proliferation.
The following table summarizes the biological activities of Reveromycin D:
Comparative Analysis with Other Reveromycins
Reveromycin D is part of a family that includes reveromycins A, B, and C, each with distinct structural features and biological activities. Understanding the similarities and differences between these compounds provides valuable context for assessing the unique properties of Reveromycin D.
Spectroscopic Properties
The spectroscopic characteristics of Reveromycin D, including its IR, UV, and mass spectrometry profiles, are notably similar to those of other reveromycins . This similarity reflects the shared core structure of these compounds while highlighting the subtle variations that contribute to their distinct biological activities.
| Concentration | 1 mg quantity | 5 mg quantity | 10 mg quantity |
|---|---|---|---|
| 1 mM | 1.4819 mL | 7.4096 mL | 14.8192 mL |
| 5 mM | 0.2964 mL | 1.4819 mL | 2.9638 mL |
| 10 mM | 0.1482 mL | 0.741 mL | 1.4819 mL |
Current Research Status and Future Directions
Research on Reveromycin D appears to be less extensive than that on other members of the reveromycin family, particularly reveromycin A. This presents opportunities for further investigation to fully characterize its properties and potential applications.
Knowledge Gaps
Several aspects of Reveromycin D remain underexplored, including detailed structure-activity relationships, comprehensive mechanism of action studies, and potential therapeutic applications. Additionally, synthetic approaches to Reveromycin D and its derivatives could provide valuable insights into structure optimization for enhanced activity or specificity.
Future Research Opportunities
Future research directions might include:
-
Detailed mechanistic studies to confirm whether Reveromycin D targets isoleucyl-tRNA synthetase like reveromycin A
-
Investigation of its effects against a broader range of fungal and cancer cell lines
-
Exploration of structure-activity relationships through the development of semi-synthetic derivatives
-
Evaluation of potential synergistic effects with established antifungal or anticancer agents
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume